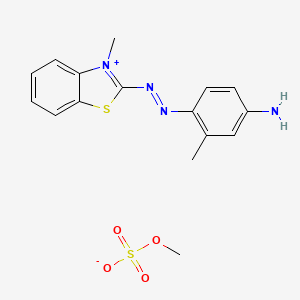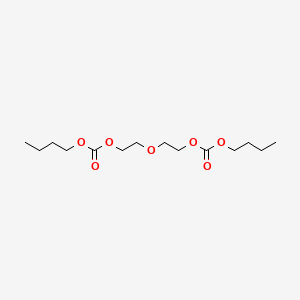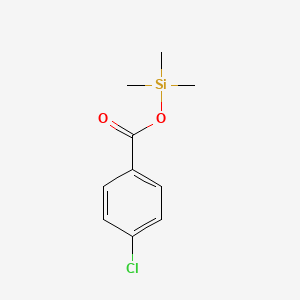![molecular formula C13H11Cl2N3O2 B13780663 3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)
3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a dichlorophenyl group, and a pyrimidinyl group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl group is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a dichlorobenzene derivative reacts with the pyrimidinyl intermediate.
Formation of the Propanoic Acid Backbone: The final step involves the addition of the propanoic acid moiety through a coupling reaction, often using reagents like diethyl malonate or similar compounds under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The dichlorophenyl group can be reduced to form mono-chlorinated or dechlorinated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Nitro derivatives.
Reduction: Mono-chlorinated or dechlorinated derivatives.
Substitution: Amides or other substituted derivatives.
科学研究应用
3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the dichlorophenyl and pyrimidinyl groups contribute to hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-amino-3-(2,4-dichlorophenyl)propanoic acid
- 3-amino-3-(3,4-dichlorophenyl)propanoic acid
- 3-(2,5-dichlorophenyl)propanoic acid
Uniqueness
3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid is unique due to the presence of the pyrimidinyl group, which distinguishes it from other similar compounds. This structural feature can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C13H11Cl2N3O2 |
|---|---|
分子量 |
312.15 g/mol |
IUPAC 名称 |
3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C13H11Cl2N3O2/c14-8-1-2-9(10(15)3-8)13-17-5-7(6-18-13)11(16)4-12(19)20/h1-3,5-6,11H,4,16H2,(H,19,20) |
InChI 键 |
SJDQGXVSKNCBOJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=N2)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


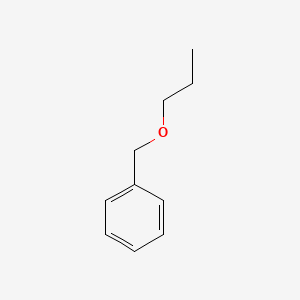
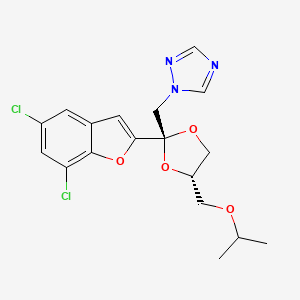
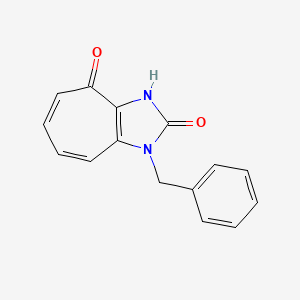
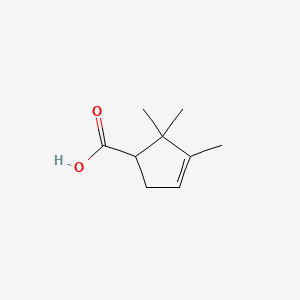
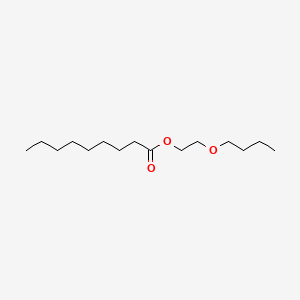
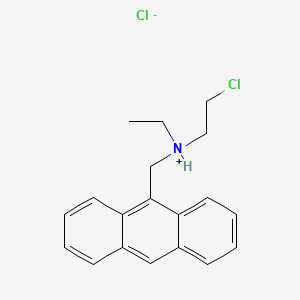
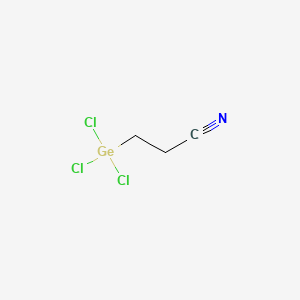
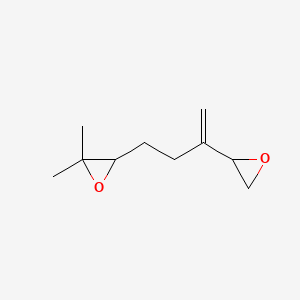
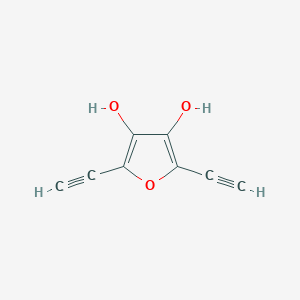
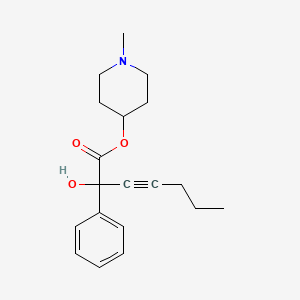
![Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane](/img/structure/B13780647.png)
